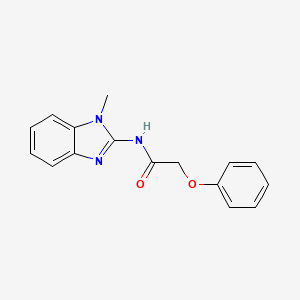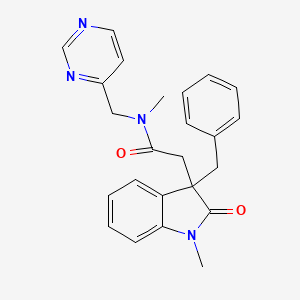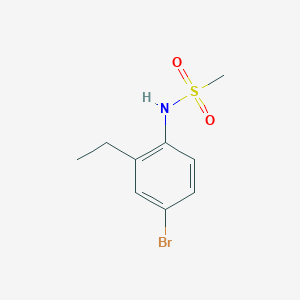![molecular formula C14H17N3O3 B5401166 N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5401166.png)
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide, also known as ER-27319, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ER-27319 belongs to the class of benzamide derivatives and has been found to possess various biochemical and physiological effects.
作用机制
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide exerts its pharmacological effects by modulating various signaling pathways in the body. The compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in protecting cells against oxidative stress and inflammation. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells against oxidative stress. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize and has been extensively studied for its pharmacological properties. This compound is also highly soluble in water, which makes it suitable for in vitro and in vivo studies. However, the compound has some limitations, including its potential toxicity and lack of selectivity for specific targets.
未来方向
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has several potential future directions for scientific research. The compound could be further studied for its neuroprotective effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound could also be studied for its potential antitumor properties and its ability to modulate the immune system. Furthermore, the compound could be further optimized to improve its selectivity and reduce its potential toxicity.
Conclusion
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties, including its antioxidant, anti-inflammatory, and neuroprotective effects. This compound has several advantages for laboratory experiments, but also has some limitations. The compound has several potential future directions for scientific research, which could lead to the development of new therapies for various diseases.
合成方法
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide can be synthesized using a multistep process that involves the reaction of 2,6-dihydroxybenzoic acid with ethyl chloroacetate to form ethyl 2,6-diacetoxybenzoate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 2,6-dihydroxybenzoate hydrazide, which is subsequently reacted with 1-bromo-2-chloroethane to form this compound.
科学研究应用
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and physiology. The compound has been found to exhibit potent antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been shown to possess antitumor, antidiabetic, and antihypertensive properties.
属性
IUPAC Name |
N-ethyl-2,6-dihydroxy-N-(2-pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-16(9-10-17-8-4-7-15-17)14(20)13-11(18)5-3-6-12(13)19/h3-8,18-19H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPVNTZAAWSVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CC=N1)C(=O)C2=C(C=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5401096.png)
![1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine](/img/structure/B5401101.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5401103.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(2R)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5401109.png)
![4-(cyclopropylmethyl)-1-[(5-hydroxypyrazin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401119.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5401121.png)
![(3S*,4R*)-3-methoxy-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-amine](/img/structure/B5401133.png)


![1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5401154.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile](/img/structure/B5401172.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5401178.png)
